Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- is a synthetic organic compound with a unique structure that combines a urea moiety with a fluoroethyl and an isopropylcyclohexyl group
Vorbereitungsmethoden
The synthesis of Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- typically involves multiple steps. The starting materials are often commercially available chemicals, and the synthesis may include the following steps:
Formation of the fluoroethyl group: This can be achieved through the reaction of ethylene with a fluorinating agent under controlled conditions.
Cyclohexyl group introduction: The isopropylcyclohexyl group can be synthesized through the hydrogenation of isopropylbenzene.
Urea formation: The urea moiety is introduced by reacting an amine with phosgene or a similar reagent.
Nitrosation: The final step involves the nitrosation of the urea compound using a nitrosating agent such as sodium nitrite in an acidic medium.
Analyse Chemischer Reaktionen
Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- involves its interaction with molecular targets such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to specific targets, while the nitroso group can participate in redox reactions, leading to the modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- can be compared with other similar compounds such as:
Urea, 1-(2-chloroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso-: This compound has a chloroethyl group instead of a fluoroethyl group, which can affect its reactivity and biological activity.
Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso-: The presence of a methyl group instead of an isopropyl group can influence the compound’s steric and electronic properties.
Urea, 1-(2-fluoroethyl)-3-(4-isopropylphenyl)-1-nitroso-: The phenyl group can introduce aromaticity, affecting the compound’s chemical behavior and interactions.
Eigenschaften
CAS-Nummer |
61137-58-4 |
---|---|
Molekularformel |
C12H22FN3O2 |
Molekulargewicht |
259.32 g/mol |
IUPAC-Name |
1-(2-fluoroethyl)-1-nitroso-3-(4-propan-2-ylcyclohexyl)urea |
InChI |
InChI=1S/C12H22FN3O2/c1-9(2)10-3-5-11(6-4-10)14-12(17)16(15-18)8-7-13/h9-11H,3-8H2,1-2H3,(H,14,17) |
InChI-Schlüssel |
PPHTXWDQYFRGKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC(CC1)NC(=O)N(CCF)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.